1-(4-Fluorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorobenzyl group, a tetrahydrofuran ring, and a piperidine moiety, all linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting tetrahydrofuran with a suitable piperidine derivative under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The next step involves the introduction of the fluorobenzyl group. This can be done by reacting the piperidine intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Urea Linkage: The final step is the formation of the urea linkage. This is typically achieved by reacting the fluorobenzyl-piperidine intermediate with an isocyanate derivative under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methylbenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea: Similar structure with a methyl group instead of fluorine.
1-(4-Bromobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea: Similar structure with a bromine atom instead of fluorine.
Uniqueness
1-(4-Fluorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O2/c19-16-3-1-14(2-4-16)11-20-18(23)21-12-15-5-8-22(9-6-15)17-7-10-24-13-17/h1-4,15,17H,5-13H2,(H2,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOUEVLUQMGDGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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